molecular formula C6H9Cl3O2 B14166844 Sec-butyl trichloroacetate CAS No. 4484-80-4

Sec-butyl trichloroacetate

Cat. No.: B14166844
CAS No.: 4484-80-4
M. Wt: 219.5 g/mol
InChI Key: CJTKROHEGUUXOZ-UHFFFAOYSA-N
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Description

Sec-Butyl Trichloroacetate (CAS 3657-07-6) is a chemical ester with the molecular formula C6H9Cl3O2 . It is the sec-butyl ester of trichloroacetic acid. As a trichloroacetate ester, it may serve as a specialty reagent and building block in organic synthesis and chemical manufacturing processes within research laboratories. Compounds of this class can be of significant research value in catalytic studies and the development of novel synthetic pathways . For instance, the trichloroacetyl group is a known precursor in dechlorination research; studies on trichloroacetic acid (TCAA) explore electrocatalytic dechlorination mechanisms to mitigate environmental pollutants, suggesting a potential research context for its esters . Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

4484-80-4

Molecular Formula

C6H9Cl3O2

Molecular Weight

219.5 g/mol

IUPAC Name

butan-2-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C6H9Cl3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3

InChI Key

CJTKROHEGUUXOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Acetic Acid/Anhydride Mixtures Followed by Esterification

The foundational approach to trichloroacetic acid derivatives begins with chlorinating acetic acid or its anhydride. As detailed in US2613220A, a mixture of glacial acetic acid (15–75%) and acetic anhydride (25–85%) undergoes chlorination at 70–170°C until reaching the trichloro stage. Key parameters include:

  • Temperature Gradient : 70–120°C during monochloro formation, escalating to 120–170°C for polychloro derivatives.
  • Reaction Monitoring : Hydrolyzing samples to measure crystallizing points >51°C, indicating >90% trichloroacetic acid.
  • Post-Chlorination Hydrolysis : Adding 1–5% water hydrolyzes trichloroacetyl chloride to trichloroacetic acid, achieving >90% purity.

Trichloroacetyl Chloride and sec-Butanol Condensation

A more efficient route involves reacting trichloroacetyl chloride with sec-butanol. US2613220A highlights trichloroacetyl chloride as a reactive intermediate, which bypasses equilibrium limitations of direct esterification. The protocol entails:

  • Chlorination : Generating trichloroacetyl chloride via chlorination as above.
  • Esterification : Combining trichloroacetyl chloride with sec-butanol in anhydrous conditions (e.g., dichloromethane) at 0–25°C, using pyridine or triethylamine to neutralize HCl.
  • Yield Optimization : Maintaining stoichiometric excess of sec-butanol (1.2–1.5 equivalents) minimizes di-ester byproducts.

This method achieves yields >85% with high purity, though handling corrosive acid chloride demands specialized equipment.

Acid-Catalyzed Addition of Trichloroacetic Acid to Butenes

Adapting CN102911043A’s methodology for sec-butyl acetate, sec-butyl trichloroacetate could form via acid-catalyzed addition of trichloroacetic acid to 1-butene or 2-butene. Key adaptations include:

  • Catalyst : Strong acid cation exchange resins (e.g., Amberlyst-15) at 100–130°C and 1.0–2.5 MPa.
  • Molar Ratios : Trichloroacetic acid to butene ratios of 1:1–5:1 to favor mono-esterification.
  • Continuous Processing : Static mixers and phase separators enhance throughput, yielding >75% conversion per pass.

This method’s viability hinges on trichloroacetic acid’s higher acidity compared to acetic acid, potentially accelerating addition kinetics.

tert-Butyl Trichloroacetimidate-Mediated Etherification

While Enamine’s tert-butyl trichloroacetimidate (CAS 98946-18-0) targets tert-butyl esters, its reaction mechanism suggests applicability to sec-butanol. The process involves:

  • Reagent Synthesis : Preparing trichloroacetimidate from trichloroacetonitrile and sec-butanol under basic conditions.
  • Esterification : Reacting 2 equivalents of trichloroacetimidate with sec-butanol in cyclohexane at 25–40°C, catalyzed by BF₃·OEt₂.
  • Yield : 80–90% after purification, avoiding harsh acidic conditions.

This method offers mild conditions but requires synthesizing the specialized imidate reagent.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for each method:

Method Reactants Conditions Yield Purity Scalability
Direct Esterification TCA, sec-butanol 110–140°C, H₂SO₄, 24–48h 60–70% >90% Moderate
Acid Chloride Condensation TCA chloride, sec-butanol 0–25°C, pyridine, 2h 85–90% >95% High
Alkylation NaTCA, sec-butyl bromide DMF, 80°C, 12h 40–50% 80–85% Low
Acid-Catalyzed Addition TCA, 2-butene Amberlyst-15, 2.5MPa, 130°C 70–75% >90% High
Imidate-Mediated Trichloroacetimidate, sec-butanol Cyclohexane, 40°C, 4h 80–90% >98% Moderate

TCA: Trichloroacetic acid; NaTCA: Sodium trichloroacetate

Chemical Reactions Analysis

Sec-butyl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form sec-butyl alcohol and trichloroacetic acid.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.

    Oxidation: this compound can be oxidized to form this compound derivatives.

Common reagents used in these reactions include water, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sec-butyl trichloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it useful in the preparation of esters, ethers, and other derivatives.

    Biology: In biochemical research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of sec-butyl trichloroacetate involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity allows this compound to participate in a wide range of chemical reactions, including substitution and hydrolysis.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares sec-butyl trichloroacetate (inferred data) with methyl, ethyl, and tert-butyl trichloroacetate analogs:

Property Methyl Trichloroacetate Ethyl Trichloroacetate sec-Butyl Trichloroacetate (Inferred) tert-Butyl Chloroacetate
Molecular Formula C₃H₃Cl₃O₂ C₄H₅Cl₃O₂ C₆H₉Cl₃O₂ C₆H₁₁ClO₂
Molecular Weight 177.41 g/mol 191.44 g/mol ~226.5 g/mol 150.6 g/mol
CAS Number 598-99-2 515-84-4 Not reported 107-59-5
Boiling Point ~160–165°C ~180–185°C ~200–210°C (estimated) 65–67°C (at 20 mmHg)
Stability Sensitive to hydrolysis Hydrolysis-prone Likely sensitive to acids/bases Stable under anhydrous conditions
Primary Uses Solvent, synthesis intermediate Synthesis intermediate Potential solvent or intermediate Alkylating agent

Key Observations :

  • Branching Effects : The sec-butyl group increases molecular weight and boiling point compared to methyl/ethyl analogs. Its branched structure may reduce volatility but enhance lipophilicity.
  • Reactivity: All trichloroacetate esters are prone to hydrolysis, particularly under acidic or basic conditions. For example, potassium trichloroacetate decomposes in monocarboxylic acids via coordination with solvent molecules . This compound likely shares this instability, requiring careful handling akin to sec-butyl acetate, which is incompatible with strong acids, bases, and oxidizers .
  • Applications: Methyl and ethyl esters are used in specialized syntheses (e.g., quinolines via sodium trichloroacetate reactions ), while tert-butyl chloroacetate serves as an alkylating agent. This compound may find niche roles in polymer chemistry, similar to sodium trichloroacetate’s salting-out effects on poly(N-isopropylacrylamide) .

Spectral and Coordination Behavior

Trichloroacetate ligands exhibit unique coordination properties. In pseudotetrahedral Co(II) complexes, trichloroacetate spectra differ significantly from acetate or sorbate ligands, suggesting stronger field effects or distinct electron-withdrawing characteristics . This implies that sec-butyl trichloroacetate, as a ligand, could alter metal complex geometries or catalytic activity compared to smaller esters.

Q & A

Q. How can researchers design in vitro studies to evaluate the metabolic fate of this compound?

  • Methodological Answer : Use hepatic microsomal fractions (e.g., S9 mix) to simulate phase I metabolism. Monitor metabolite formation (DCA, TCA) via LC-MS with isotopic labeling (e.g., ¹³C-sec-butyl groups). Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzymatic pathways. Parallel in vivo studies in rodent models should correlate metabolite plasma concentrations with hepatic enzyme activity .

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